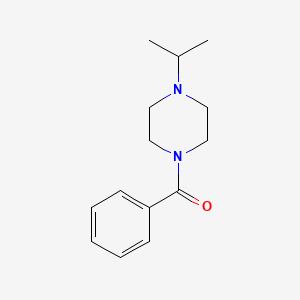

![molecular formula C16H14FN3O2S B5524554 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5524554.png)

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, starting from various substituted acetamides and aldehydes. For instance, derivatives have been synthesized through reactions involving specific substitutions, confirming structures via spectroscopic methods like 1H NMR, IR, and Mass spectra. Such processes highlight the complex synthetic pathways needed to obtain specific functional groups and structural frameworks similar to our compound of interest (K. Sunder & Jayapal Maleraju, 2013).

Molecular Structure Analysis

Quantum chemical studies provide insight into the equilibrium geometry, natural bond orbital calculations, and vibrational assignments of related compounds, employing methods like density functional B3LYP with various basis sets. Such analyses reveal the intricacies of molecular interactions and the impact of substituents on structural stability and electronic properties (S. Mary et al., 2020).

Chemical Reactions and Properties

Research into thieno[2,3-d]pyrimidines demonstrates a variety of chemical reactions, including condensation with aromatic aldehydes, highlighting the reactivity of the core structure towards forming diverse derivatives. These reactions are pivotal for modifying the compound's chemical properties for potential applications (B. Elmuradov et al., 2011).

Physical Properties Analysis

The synthesis routes and intermediate isolation steps can significantly influence the physical properties of related compounds. For example, practical multigram synthesis of analogs showcases the scalability and physical handling of these compounds, underlining the importance of synthesis design in determining physical properties like solubility and crystallinity (S. Banister et al., 2012).

Chemical Properties Analysis

Studies on the chemical properties of similar compounds often include analysis of their reactivity with various reagents, the influence of substituents on their chemical behavior, and the potential for forming novel derivatives with targeted functionalities. Investigations into reactions under specific conditions, such as microwave irradiation, have shown to yield unique thieno[2,3-d]pyrimidines, indicating the versatile chemical nature of these compounds (A. Davoodnia et al., 2009).

Aplicaciones Científicas De Investigación

Medical Imaging Applications

- Translocator Protein Imaging : Compounds related to 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide have been explored for their potential in medical imaging, particularly in positron emission tomography (PET) to visualize the translocator protein (18 kDa) in the brain. Such imaging is vital for studying neuroinflammation, which is a hallmark of various neurological diseases (Dollé et al., 2008). Similarly, novel pyrazolo[1,5-a]pyrimidines with high affinity for the translocator protein 18 kDa (TSPO) have been synthesized, offering promising tools for in vivo PET imaging of neuroinflammatory processes (Damont et al., 2015).

Antimicrobial and Antifungal Activity

- Synthesis and Antimicrobial Activity : Research into derivatives of thieno[2,3-d]pyrimidine has demonstrated significant antimicrobial and antifungal activities. For instance, novel thienopyrimidine linked rhodanine derivatives have shown promising results against a range of bacterial and fungal strains, indicating potential for the development of new antimicrobial agents (Kerru et al., 2019).

Chemical Synthesis

- Microwave-Assisted Synthesis : The reaction of 2-amino-4,5-dimethyl- thiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been investigated, leading to the synthesis of various 5,6-dimethylthieno[2,3-d]pyrimidine derivatives. This method showcases an efficient approach to synthesizing thieno[2,3-d]pyrimidines, which can serve as intermediates for further chemical transformations and potential pharmaceutical applications (Davoodnia et al., 2009).

Quantum Chemical Analysis

- Molecular Structure and Drug Likeness : A novel antiviral active molecule closely related to the specified compound has been synthesized and characterized, with quantum chemical insights into its structure, hydrogen-bonded interactions, and potential as an anti-COVID-19 agent. This includes evaluation of drug likeness and molecular docking against SARS-CoV-2 protein, demonstrating the importance of such compounds in the search for effective antiviral drugs (Mary et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O2S/c1-9-10(2)23-15-14(9)16(22)20(8-18-15)7-13(21)19-12-5-3-11(17)4-6-12/h3-6,8H,7H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBNIUHQSIXRSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524479.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B5524502.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5524504.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone](/img/structure/B5524507.png)

![4-ethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5524516.png)

![2-({[4-(2-phenylvinyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5524521.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B5524537.png)

![2-{2-oxo-2-[2-(2-pyridinyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5524541.png)

![5-(4-fluorobenzylidene)-3-[(4-fluorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524544.png)

![2-(1,2-benzisoxazol-3-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5524556.png)